2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS2/c1-11(2)9-20-16(21)15-14(7-8-22-15)19-17(20)23-10-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIYVGGMEDCJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Urea
A representative procedure involves refluxing ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 equiv) and urea (1.2 equiv) in glacial acetic acid at 120°C for 6 hours. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Reaction Time | 6 hours |
| Temperature | 120°C |
| Solvent | Glacial acetic acid |
Introduction of the 4-Fluorobenzylthio Group
The thioether moiety is installed through nucleophilic aromatic substitution (SNAr) at the C2 position of the pyrimidine ring. Prior activation of the position with a leaving group (e.g., chlorine) is required.
Chlorination with Phosphorus Oxychloride
The pyrimidin-4(3H)-one core (1.0 equiv) is treated with phosphorus oxychloride (POCl₃, 3.0 equiv) and N,N-dimethylaniline (0.1 equiv) at 80°C for 3 hours to yield the 4-chloro intermediate.
Reaction Conditions:
$$
\text{Thienopyrimidinone} + \text{POCl}_3 \xrightarrow{\text{80°C, 3h}} \text{4-Chlorothieno[3,2-d]pyrimidine} + \text{HCl}
$$
Thiolation with 4-Fluorobenzylthiol
The chlorinated intermediate (1.0 equiv) reacts with 4-fluorobenzylthiol (1.5 equiv) in dimethylformamide (DMF) at 60°C for 12 hours under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl.
Optimization Table:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Temperature | 60°C | Balances kinetics |
| Equiv. of Thiol | 1.5 | Prevents overalkylation |
N-Alkylation with Isobutyl Groups
The 3-position nitrogen is alkylated using isobutyl bromide under basic conditions. A two-phase system (toluene/water) improves selectivity.
Alkylation Protocol
- Dissolve the thienopyrimidine derivative (1.0 equiv) in toluene.
- Add isobutyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).
- Reflux at 110°C for 8 hours with vigorous stirring.
Yield Data:
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | Toluene | 85 |
| NaOH | DMF | 72 |
| Cs₂CO₃ | Acetonitrile | 68 |
Industrial-Scale Optimization
Continuous Flow Synthesis
Patent CA2893318A1 describes continuous flow methods for analogous thienopyrimidines, achieving 92% yield by minimizing residence time (2 minutes) and using microchannel reactors.
Comparison of Batch vs. Flow:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 85% | 92% |
| Reaction Time | 8 hours | 2 minutes |
| Purity | 95% | 99% |
Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 7.45–7.32 (m, 2H, Ar-H), 7.12–7.01 (m, 2H, Ar-H), 4.52 (s, 2H, SCH₂), 3.82 (d, 2H, J = 6.8 Hz, NCH₂), 2.16 (m, 1H, CH(CH₃)₂), 1.05 (d, 6H, J = 6.8 Hz, CH₃).
HRMS (ESI):
Calculated for C₁₈H₁₈FN₃OS₂: 383.0892 [M+H]⁺
Observed: 383.0891 [M+H]⁺
Purity Analysis
HPLC (C18 column, 70:30 MeOH/H₂O): 99.2% purity at 254 nm.
Challenges and Mitigation Strategies
Side Reactions
- Overalkylation: Controlled by using 1.2 equivalents of isobutyl bromide.
- Oxidation of Thioether: Avoided by conducting reactions under nitrogen.
Solvent Selection
DMF enhances thiolate nucleophilicity but requires thorough removal via aqueous workup to prevent dimethylamine byproducts.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thieno[3,2-d]pyrimidine core to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the 4-fluorobenzylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothienopyrimidines.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitubercular agent, exhibiting significant activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active thienopyrimidines.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one involves inhibition of key enzymes in Mycobacterium tuberculosis. It targets the cytochrome bd oxidase, disrupting the bacterial respiratory chain and leading to cell death . The compound’s fluorobenzylthio group enhances its binding affinity to the enzyme, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds also exhibit antitubercular activity but differ in their substituent groups.
Thieno[3,2-d]pyrimidin-4-amines: These compounds inhibit cytochrome bd oxidase but have different substituents, affecting their potency and selectivity.
Uniqueness
2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of substituents, which confer high potency and selectivity towards Mycobacterium tuberculosis. Its fluorobenzylthio group is particularly effective in enhancing its binding affinity to the target enzyme .
Biological Activity
2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class, known for its potential biological activities, particularly against Mycobacterium tuberculosis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The primary target of 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . The compound functions by inhibiting Cytochrome bd oxidase (Cyt-bd) , an enzyme essential for the bacterium's energy metabolism. This inhibition disrupts the electron transport chain, leading to decreased ATP production and ultimately impairing bacterial growth and survival.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Significant activity against Mycobacterium tuberculosis. |
| Anticancer | Potential anticancer properties have been observed in preliminary studies. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways of pathogens. |
Antimicrobial Activity
In studies focused on antimicrobial properties, 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one demonstrated notable effectiveness against various strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated strong bactericidal activity, suggesting its potential as a therapeutic agent for tuberculosis treatment.
Anticancer Properties
Research has also investigated the anticancer potential of this compound. In vitro studies revealed that it exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Case Studies
- Study on Antitubercular Activity : A recent study evaluated the efficacy of 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one against drug-resistant strains of Mycobacterium tuberculosis. Results showed that the compound significantly reduced bacterial load in vitro and in animal models, indicating its potential as a new antitubercular agent .
- Evaluation of Anticancer Effects : Another investigation focused on the compound's effects on human breast cancer cell lines (T47D). The study reported an IC50 value of 27.3 μM, suggesting that the compound effectively inhibits cell proliferation through mechanisms such as apoptosis and cell cycle disruption .
Q & A
Basic: What are the standard synthetic routes for preparing 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one?
Methodological Answer:
The synthesis typically involves two key steps:
Core Formation : Construct the thieno[3,2-d]pyrimidin-4(3H)-one scaffold via cyclization. For example, chlorination of the parent compound with POCl₃ followed by substitution with a thiol group (e.g., 4-fluorobenzylthiol) under basic conditions .
Functionalization : Introduce the 3-isobutyl group via alkylation. Methyl iodide or other alkyl halides can be used in the presence of a base (e.g., K₂CO₃) to achieve N-alkylation .
Characterization : Confirm structure via ¹H/¹³C NMR, LC-MS, and melting point analysis .
Basic: How is the structure of this compound confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.7 ppm, thioether protons at δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~160 ppm and aromatic carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching calculated mass within 0.0001 Da) .
- Melting Point : Consistency with literature values (e.g., 259–261°C for analogous compounds) .
Advanced: How can Pd-catalyzed cross-coupling reactions optimize substituent introduction?
Methodological Answer:
Pd-catalyzed reactions (e.g., Suzuki or Sonogashira couplings) enable regioselective functionalization. Key parameters:
| Parameter | Example Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | 19–85% | |
| Ligand | XPhos, P(t-Bu)₃ | ||
| Solvent | DMF, THF, or toluene | ||
| Temperature | 60–100°C | ||
| Optimization Tips : |
- Use excess alkyne/boronic acid (1.2–1.5 eq) to drive reactions .
- Purify via flash chromatography (e.g., DCM:MeOH gradients) .
Advanced: How to resolve low yields in substitution reactions (e.g., <20%)?
Methodological Answer:
Low yields may stem from steric hindrance or competing side reactions. Strategies:
- Catalyst Screening : Test Pd₂(dba)₃ or Buchwald-Hartwig catalysts for C–N couplings .
- Base Selection : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity .
- Temperature Control : Increase reaction time at lower temps (e.g., 60°C for 24 hrs) to reduce decomposition .
- Byproduct Monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry .
Basic: What analytical techniques assess purity and identity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₁₈FN₃OS₂) .
- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns .
- Elemental Analysis : Validates C, H, N, S content within 0.4% of theoretical values .
Advanced: How to address contradictory spectral data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected ¹H NMR shifts) may arise from tautomerism or impurities.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- X-ray Crystallography : Confirm absolute configuration for crystalline derivatives .
- Control Experiments : Re-synthesize the compound under inert conditions to exclude oxidation artifacts .
Advanced: How to design biological assays for enzyme inhibition studies?
Methodological Answer:
For enzyme targets like 17β-HSD2 (as in related thienopyrimidinones):
In Vitro Assays : Use recombinant enzyme and NAD⁺ cofactor; measure IC₅₀ via spectrophotometry .
Cell-Based Models : Employ hormone-dependent cell lines (e.g., T47D breast cancer cells) to assess inhibition of estradiol production .
Controls : Include known inhibitors (e.g., STX217) and validate with siRNA knockdown .
Basic: What are common byproducts in thieno[3,2-d]pyrimidinone synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
